molecular formula C8H8F2O B2682338 2-(2,5-Difluorophenyl)ethanol CAS No. 862255-56-9

2-(2,5-Difluorophenyl)ethanol

Cat. No.: B2682338
CAS No.: 862255-56-9
M. Wt: 158.148
InChI Key: WIOQRCFOUIBCEB-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)ethanol is an aromatic alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions, attached to an ethanol moiety. Its molecular formula is C₈H₈F₂O, with a molar mass of 158.15 g/mol. The compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its reactive hydroxyl group and fluorine-substituted aromatic system, which enhance its binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

2-(2,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOQRCFOUIBCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862255-56-9
Record name 2-(2,5-difluorophenyl)ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,5-difluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the Grignard reaction, where 2,5-difluorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with formaldehyde to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-(2,5-difluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2-(2,5-difluorophenyl)ethane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-(2,5-Difluorophenyl)acetaldehyde

    Reduction: 2-(2,5-Difluorophenyl)ethane

    Substitution: 2-(2,5-Difluorophenyl)ethyl chloride or bromide

Scientific Research Applications

2-(2,5-Difluorophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenyl ethanol derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

Fluorine substitution patterns significantly influence electronic properties, steric effects, and biological activity. Key positional isomers include:

2-(3,5-Difluorophenyl)ethanol
  • Molecular Formula : C₈H₈F₂O
  • Key Differences : Fluorine atoms at the 3- and 5-positions create a symmetrical substitution pattern, reducing steric hindrance compared to the asymmetrical 2,5-difluoro isomer. This symmetry may enhance crystallinity and solubility in polar solvents.
  • Applications : Used in asymmetric synthesis and as a precursor for kinase inhibitors .
2-(2,4-Difluorophenyl)ethanol
  • Molecular Formula : C₈H₈F₂O

Functional Group Derivatives

(R/S)-2-Amino-2-(2,5-Difluorophenyl)ethanol
  • Molecular Formula: C₈H₉F₂NO
  • Key Differences: The addition of an amino group (-NH₂) introduces chirality and basicity, enabling salt formation (e.g., hydrochloride derivatives). This enhances solubility in aqueous media and bioavailability in drug formulations .
  • Applications : Investigated as intermediates in TRK kinase inhibitors for cancer therapy .
Cyclopropanemethanol, 2-(2,5-Difluorophenyl)-
  • Molecular Formula : C₁₀H₁₀F₂O
  • Key Differences : Incorporation of a cyclopropane ring increases ring strain and reactivity, favoring participation in cycloaddition reactions.
  • Physicochemical Properties :
    • Density: 1.275 ± 0.06 g/cm³
    • Boiling Point: 229.6 ± 30.0 °C
    • pKa: 15.10 ± 0.10 .

Data Table: Comparative Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Applications
2-(2,5-Difluorophenyl)ethanol C₈H₈F₂O 158.15 2,5-difluoro Pharmaceutical intermediate
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol C₈H₉F₂NO 185.16 3,5-difluoro Research chemical
Cyclopropanemethanol, 2-(2,5-difluorophenyl)- C₁₀H₁₀F₂O 184.18 2,5-difluoro High reactivity in synthesis
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride C₈H₁₀ClF₂NO 209.62 2,5-difluoro (+HCl) Bioavailable drug candidate

Biological Activity

2-(2,5-Difluorophenyl)ethanol is an organic compound with a unique structure that includes a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interaction. The presence of fluorine atoms is significant as they enhance the compound's lipophilicity and binding affinity to biological targets.

  • Molecular Formula : C8H8F2O
  • Molecular Weight : 174.15 g/mol
  • Structure : Features a hydroxyl group (-OH) and a difluorophenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the difluorophenyl substituent enhances binding through halogen interactions. This dual capability positions the compound as a candidate for drug development targeting inflammation and pain management.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation in various experimental models.
  • Analgesic Effects : The compound may also possess pain-relieving properties, warranting further investigation into its analgesic mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(2,4-Difluorophenyl)ethanolC8H8F2ODifferent substitution pattern on phenyl ring
2-(3,5-Difluorophenyl)ethanolC8H8F2OFluorine atoms at different positions
2-(2,5-Dichlorophenyl)ethanolC8H8Cl2OChlorine substituents instead of fluorine

The substitution pattern of fluorine atoms at the 2 and 5 positions significantly influences the chemical reactivity and biological properties of this compound compared to its analogs.

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    • A study explored the interaction of this compound with cyclooxygenase (COX) enzymes. Results indicated that the compound could inhibit COX-1 and COX-2 activity, suggesting its potential as an anti-inflammatory agent .
  • Analgesic Activity Assessment :
    • In a rodent model of pain, administration of this compound resulted in significant pain relief compared to control groups. This effect was attributed to its action on central nervous system pathways .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations demonstrated that the compound has favorable absorption characteristics and a moderate half-life, indicating its viability for therapeutic applications .

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